

Hdac-IN-36: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hdac-IN-36

Cat. No.: B12406516

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This technical guide provides an in-depth overview of **Hdac-IN-36**, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Core Compound Information

Hdac-IN-36 is a novel small molecule inhibitor of histone deacetylase 6. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	2482992-54-9
Molecular Formula	C29H39N5O5
Molecular Weight	537.65 g/mol

Quantitative Biological Data

Hdac-IN-36 exhibits high potency and selectivity for HDAC6. The following table summarizes its inhibitory activity and pharmacokinetic parameters.

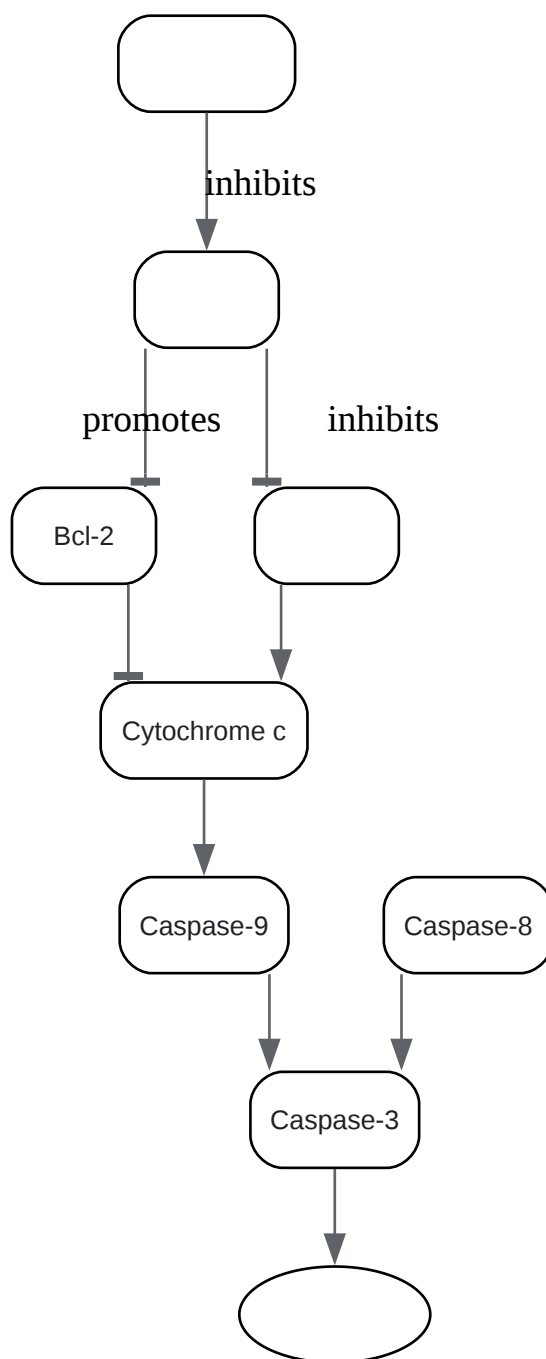
Parameter	Value	Species/Cell Line
HDAC6 IC50	11.68 nM[1]	Beagle
T1/2	1.24 h[1]	

Mechanism of Action

Hdac-IN-36 exerts its anti-tumor effects through the selective inhibition of HDAC6, leading to the induction of apoptosis and autophagy, and the suppression of cell migration.

Apoptosis Induction

The inhibition of HDAC6 by **Hdac-IN-36** triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, subsequently activating a cascade of caspases, including caspase-3, -8, and -9, ultimately resulting in programmed cell death.



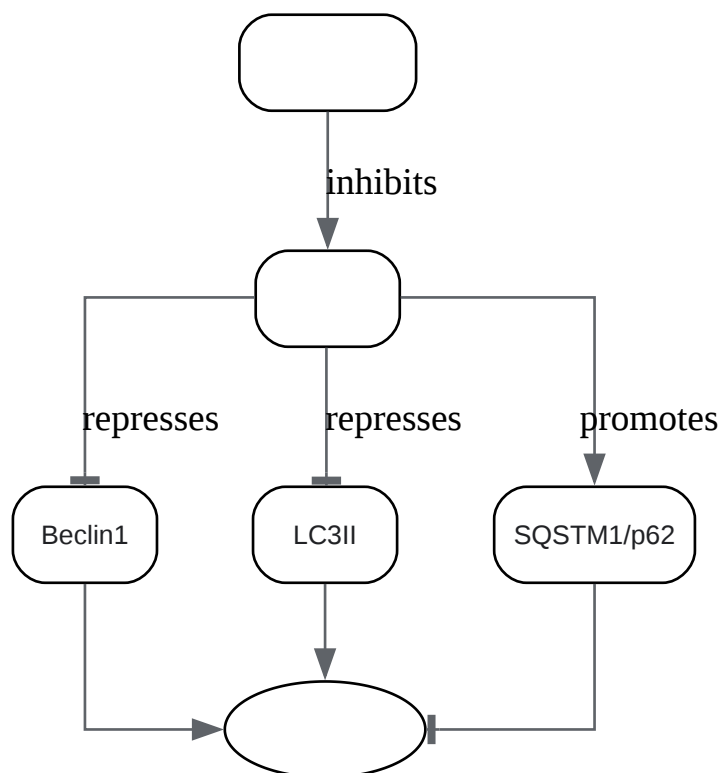
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Hdac-IN-36 induced apoptotic pathway.

Autophagy Induction

Hdac-IN-36 also stimulates autophagy, a cellular self-degradation process. This is evidenced by the increased expression of key autophagy-related proteins Beclin1 and LC3II, and the

decreased expression of SQSTM1/p62, a protein that is degraded during autophagy.



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Hdac-IN-36 induced autophagy pathway.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of **Hdac-IN-36**, based on standard laboratory procedures.

Western Blot Analysis

This protocol is for the detection of protein expression levels in cell lysates.

- **Cell Lysis:** Treat MDA-MB-231 cells with desired concentrations of **Hdac-IN-36** for the specified time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.

- **SDS-PAGE:** Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., acetyl- α -Tubulin, acetyl-HSP90, Bax, Bcl-2, Caspase-3, Beclin1, LC3B, p62) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Antiproliferative Assay

This assay measures the effect of **Hdac-IN-36** on cell viability.

- **Cell Seeding:** Seed MDA-MB-231 cells in a 96-well plate at a suitable density.
- **Compound Treatment:** After 24 hours, treat the cells with various concentrations of **Hdac-IN-36**.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).
- **Viability Assessment:** Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and measure the signal according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

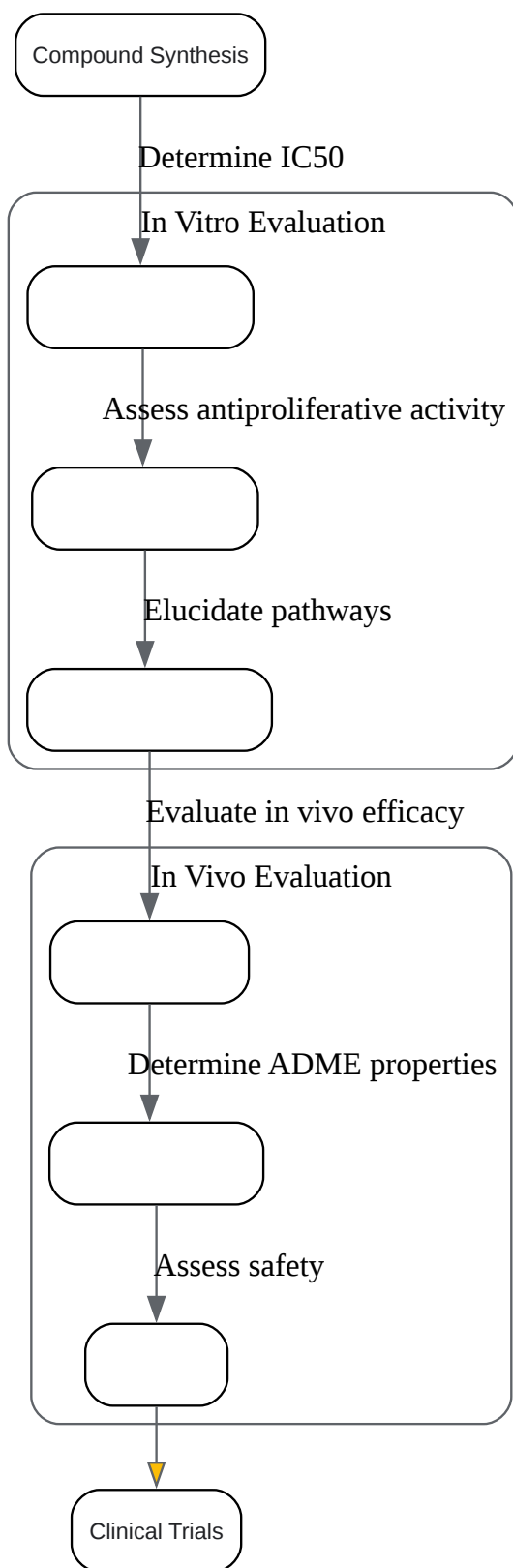
In Vivo Zebrafish Xenograft Model

This protocol describes an in vivo model to assess the anti-tumor activity of **Hdac-IN-36**.

- Cell Preparation: Label MDA-MB-231 cells with a fluorescent dye.
- Microinjection: Inject the fluorescently labeled cells into the yolk sac of 2-day-old zebrafish larvae.
- Compound Treatment: Add **Hdac-IN-36** to the zebrafish water at various concentrations.
- Tumor Growth Monitoring: Monitor tumor growth and metastasis over several days using fluorescence microscopy.
- Data Analysis: Quantify the tumor size and metastatic dissemination in treated versus control groups.

Logical Workflow for Drug Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor like **Hdac-IN-36**.



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Preclinical evaluation workflow for **Hdac-IN-36**.

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References

- 1. Discovery of a potent histone deacetylase (HDAC) 3/6 selective dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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